molecular formula C10H18N2O B13587652 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol

3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13587652
M. Wt: 182.26 g/mol
InChI Key: LCLGEFCIBJZUEG-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is a heterocyclic alcohol featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The propan-1-ol chain attached to the pyrazole ring includes two dimethyl groups at the C2 position, enhancing steric bulk and lipophilicity. This structural motif is significant in medicinal chemistry due to the pyrazole moiety's role as a pharmacophoric group in bioactive compounds .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H18N2O/c1-8-5-9(12(4)11-8)6-10(2,3)7-13/h5,13H,6-7H2,1-4H3

InChI Key

LCLGEFCIBJZUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)(C)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol, enabling a comparative analysis of their properties and applications:

Elexacaftor (VX-445)

  • Structure : (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)benzamide .
  • Key Differences: Contains a sulfonamide linker instead of a propanol chain. Features additional fluorinated and pyrrolidine groups for enhanced binding to CFTR proteins.
  • Pharmacological Role : Potent CFTR modulator used in triple-combination therapies for cystic fibrosis. The sulfonamide group improves metabolic stability compared to alcohol-containing analogs .

4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)-methoxy)phenyl)-5-methylisoxazole (Compound 40)

  • Structure : Isoxazole core linked to a 1,3-dimethylpyrazole via a methoxy group .
  • Key Differences: Methoxy group replaces the propanol chain, reducing polarity. Chlorophenyl and methylisoxazole substituents enhance aromatic interactions in biological targets.
  • Bioactivity : Demonstrates in vitro growth inhibition, likely due to the pyrazole’s role in disrupting cellular pathways. The absence of a hydroxyl group may limit solubility compared to the target compound .

3-(Dimethylamino)-2,2-dimethylpropan-1-ol

  • Structure: Propan-1-ol chain with dimethylamino and dimethyl groups .
  • Key Differences: Dimethylamino substituent replaces the pyrazole ring, altering electronic properties.
  • Applications: Used as a synthetic intermediate in pharmaceuticals. The amino group facilitates salt formation, improving water solubility relative to the pyrazole analog .

Table 1: Comparative Analysis of Structural and Functional Features

Compound Core Structure Functional Groups Key Properties Biological Relevance
This compound Pyrazole + propanol Hydroxyl, dimethyl, methylpyrazole Moderate lipophilicity, H-bond donor Potential pharmacophore
Elexacaftor (VX-445) Pyrazole + sulfonamide Sulfonamide, trifluoromethyl High metabolic stability, CFTR binding Cystic fibrosis therapy
Compound 40 Pyrazole + isoxazole Methoxy, chlorophenyl Aromatic interactions, low polarity Growth inhibition
3-(Dimethylamino)-2,2-dimethylpropan-1-ol Propanol + dimethylamino Amino, dimethyl High solubility, synthetic versatility Pharmaceutical intermediate

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-polar analogs like Compound 40 but may be less soluble than amino-containing derivatives (e.g., 3-(dimethylamino)-2,2-dimethylpropan-1-ol) .

Biological Activity

The compound 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3C_{12}H_{19}N_3 with a molecular weight of approximately 219.30 g/mol. The structure features a pyrazole ring substituted with a dimethyl group and a branched alcohol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₉N₃
Molecular Weight219.30 g/mol
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, the compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrazole derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in tumor progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that it effectively reduced the production of inflammatory mediators in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. Studies have shown that these compounds can exhibit antibacterial and antifungal effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Antitumor Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with optimal results observed at 50 mg/kg body weight .
  • Inflammation Model : In an experimental model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to untreated groups, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate growth and inflammation.

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